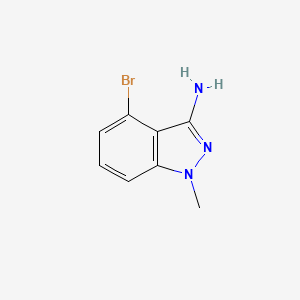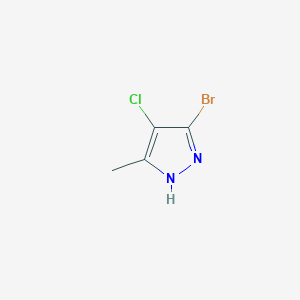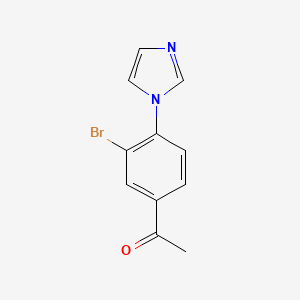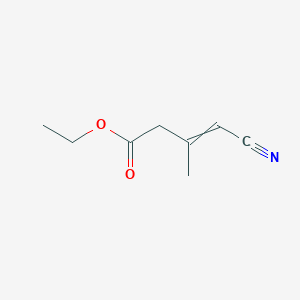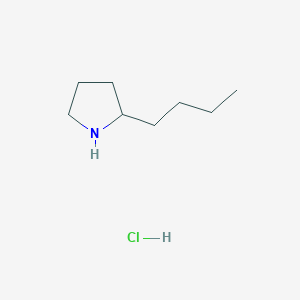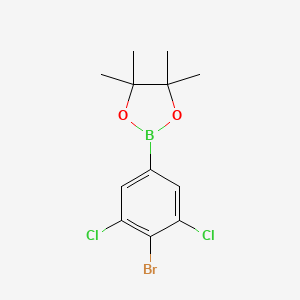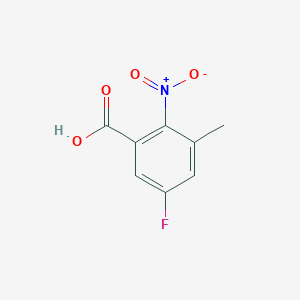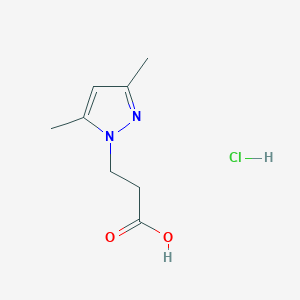
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde
Vue d'ensemble
Description
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the linear formula C10H7BrN2O . It has a molecular weight of 251.08 and its IUPAC name is 3-bromo-4-(1H-imidazol-1-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is 1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde .Physical And Chemical Properties Analysis
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a solid at room temperature . It has a boiling point of 400.7°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of biological activities3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde serves as a key precursor in synthesizing various imidazole compounds that exhibit pharmacological properties such as antibacterial, antifungal, and antiviral activities . The bromine atom in the compound provides a reactive site for further functionalization, making it a valuable building block in medicinal chemistry.
Antimicrobial Agents
The imidazole ring present in 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is a core structure in many antimicrobial agents. Research has shown that modifying the imidazole ring can lead to compounds with potent antimicrobial properties, useful in combating drug-resistant strains of bacteria and fungi .
Material Science
In material science, 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde can be used to create novel polymers and coatings with specific properties. The compound’s ability to participate in various chemical reactions allows for the development of materials with desired thermal and mechanical characteristics .
Chemical Synthesis
This compound is also utilized in chemical synthesis as an intermediate for the preparation of more complex molecules. Its reactivity due to the bromine atom makes it suitable for cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde can be used as reagents or indicators due to their color-changing properties upon reaction with various analytes. This application is particularly useful in developing new diagnostic tools and sensors .
Chromatography
The compound’s unique structure allows it to be used as a stationary phase modifier in chromatography, improving the separation of complex mixtures. Its polar and aromatic characteristics can enhance the resolution of analytes during the chromatographic process .
Cancer Research
Imidazole-containing compounds like 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde have been studied for their potential use in cancer therapy. They can act as ligands to form metal complexes that target specific cancer cells, providing a pathway for the development of new anticancer drugs .
Drug Development
The structural motif of imidazole is present in many drugs. As such, 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is a valuable scaffold in drug discovery, aiding in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles .
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Propriétés
IUPAC Name |
3-bromo-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSHCXIXJNGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700189 | |
| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde | |
CAS RN |
861932-08-3 | |
| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


